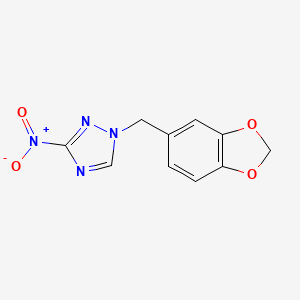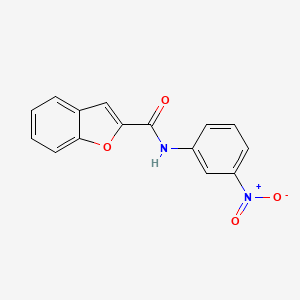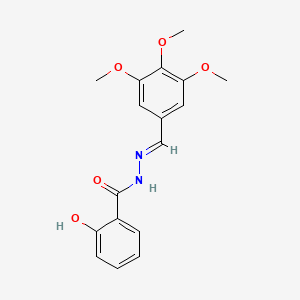![molecular formula C17H27N3O3 B5560911 2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)
2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide is a compound that falls under the category of substituted piperazines. Piperazines and their derivatives are known for their versatile applications in medicinal chemistry due to their biological activities and are often used in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of related piperazine compounds often involves reactions like N-alkylation, acylation, and substitutions at various positions of the piperazine ring. For example, the synthesis of 3-(α- Bromobenzyl)-3-methoxypiperazine-2,5-diones involved the reaction of 3-benzylidenepiperazine-2,5-diones with N- bromosuccinimide in methanol (Elix et al., 1986).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can exhibit different conformations depending on the substituents and the solvent used. For instance, the piperazine-2,5-dione ring can adopt a boat conformation in certain solvents (Elix et al., 1986). The crystal structure of these compounds often shows the piperazine ring in a planar or slightly folded conformation.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including N-acyliminium ion chemistry, which is used to synthesize substituted piperazine-3,6-diones (Veerman et al., 2003). They also participate in reactions like demethylenation, N-dealkylation, and O-demethylation (Kawashima et al., 1991).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are influenced by the nature of the substituents and the structural conformation. For example, the introduction of a piperazine unit in some derivatives can enhance aqueous solubility (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, like reactivity and stability, of piperazine derivatives are largely dependent on the functional groups attached to the piperazine ring. Alterations in the amide bond or the alkyl chain linking to the piperazine ring can significantly affect the compound's affinity for certain receptors or enzymes (Perrone et al., 2000).
Wissenschaftliche Forschungsanwendungen
Bioactive Metabolites from Marine Actinobacteria
Marine actinobacteria, specifically Streptomyces sp., have been found to produce bioactive metabolites, including compounds structurally related to piperazines. These metabolites exhibit cytotoxic activities, suggesting their potential applications in drug development, particularly in cancer research (Sobolevskaya et al., 2007).
Synthetic Approaches to Bicyclomycin
Research on synthetic approaches to bicyclomycin, a compound that includes piperazine-2,5-dione structures, sheds light on methodologies for synthesizing complex molecules that could have therapeutic applications, illustrating the synthetic versatility of piperazine derivatives (Hoare & Yates, 1982).
Antihistamine and Anti-inflammatory Applications
Cetirizine, a well-known piperazine antihistamine, demonstrates the clinical utility of piperazine derivatives in treating allergies and possibly other inflammatory conditions. This underlines the therapeutic relevance of compounds with piperazine structures in medicinal chemistry (Arlette, 1991).
Enzyme Inhibitory Activities
New phenolic Mannich bases with piperazines have been studied for their bioactivities, including enzyme inhibitory effects, highlighting the potential of piperazine derivatives in developing new therapeutic agents (Gul et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[3-(2-hydroxyethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-13-9-14(3-4-16(13)23-2)10-20-7-6-19(12-17(18)22)11-15(20)5-8-21/h3-4,9,15,21H,5-8,10-12H2,1-2H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSPNRDOJZSBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2CCO)CC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(dimethylamino)ethoxy]-1-(4-fluorophenyl)-1H-indazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5560831.png)
![3-fluoro-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5560832.png)
![methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5560837.png)
![ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5560847.png)
![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)


![5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)

![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)
![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)
